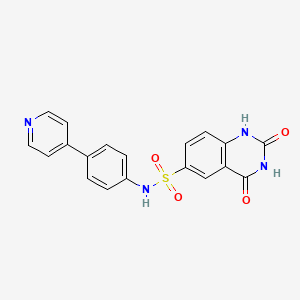

H-DL-Glu-DL-Tyr-DL-Tyr-DL-Glu-DL-Leu-DL-Phe-DL-Val-DL-Asn-DL-xiIle-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asudemotide is a bioactive chemical.

Scientific Research Applications

Enzymatic Stability in Opioid Peptides : Research has shown that certain opioid peptides, including those with sequences similar to the provided chemical sequence, have varying degrees of enzymatic stability. For instance, the peptide deltorphin, which contains amino acids like Tyr and Leu, is degraded into smaller fragments, while its analog [D-Ala2]deltorphin II is more stable. This indicates that the presence of amino acids with branched beta-carbon atoms or bulky side chains enhances stability (Sasaki, Chiba, Ambo, & Suzuki, 1994).

Capillary Electrophoresis for Amino Acid Enantiomers : A study used 18-Crown-6 tetracarboxylic acid for the capillary electrophoretic separation of DL-amino acid enantiomers, including Glu, Tyr, Val, and others. This technique allows for the successful separation and recognition of these amino acid enantiomers (Kuwahara, Nagata, Nishi, Tanaka, & Kakehi, 2005).

Peptide Synthesis and Racemization : The synthesis of tripeptides containing amino acids like Ala, Leu, Val, and others has been investigated. This research helps understand the racemization process during peptide synthesis and offers methods for analyzing diastereomeric mixtures of peptides (Izumiya, Muraoka, & Aoyagi, 1971).

Physicochemical Properties of Amino Acid Derivatives : A study on the conformation of N-acetylamino acid N'-methylamides, including derivatives of DL-Ala, DL-Asn, DL-Ile, DL-Leu, and DL-Val, revealed that their conformational equilibria are influenced by the nature of the amino acid. This research provides insights into the physicochemical properties of these amino acids in different environments (Siemion & Picur, 1988).

High-Performance Thin-Layer Chromatography : Research on the separation of amino acids like Tyr, Leu, Val, and others using silver ion high-performance thin-layer chromatography offers insights into the separation techniques applicable to these compounds (Mohammad & Zehra, 2008).

Modeling of Tyr/Glu Sequences in Polypeptides : Studies on oligopeptides as models for Tyr/Glu sequences in certain polymers highlight the role of specific amino acid sequences in immunogenetic studies and their biological activity (Sørup, 1977).

Stability Enhancement in Human Growth Hormone : A study exploring the stabilization of human growth hormone identified interactions with amino acids like Tyr, Glu, Leu, and Phe as key for enhancing stability. This research is significant for drug formulation and stability enhancement (Mirzaei, Mobedi, Gourabi, Sanati, Khezli, Omidian, & Ighaeie, 2020).

properties

CAS RN |

1018833-53-8 |

|---|---|

Product Name |

H-DL-Glu-DL-Tyr-DL-Tyr-DL-Glu-DL-Leu-DL-Phe-DL-Val-DL-Asn-DL-xiIle-OH |

Molecular Formula |

C58H80N10O17 |

Molecular Weight |

1189.33 |

IUPAC Name |

2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C58H80N10O17/c1-7-32(6)49(58(84)85)68-56(82)44(29-45(60)71)66-57(83)48(31(4)5)67-55(81)43(26-33-11-9-8-10-12-33)65-52(78)40(25-30(2)3)63-51(77)39(22-24-47(74)75)61-53(79)42(28-35-15-19-37(70)20-16-35)64-54(80)41(27-34-13-17-36(69)18-14-34)62-50(76)38(59)21-23-46(72)73/h8-20,30-32,38-44,48-49,69-70H,7,21-29,59H2,1-6H3,(H2,60,71)(H,61,79)(H,62,76)(H,63,77)(H,64,80)(H,65,78)(H,66,83)(H,67,81)(H,68,82)(H,72,73)(H,74,75)(H,84,85) |

InChI Key |

FIURBSUJWCYXNV-OXOWVKQUSA-N |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Asudemotide; Glu-tyr-tyr-glu-leu-phe-val-asn-ile; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)

![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)

![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)

![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)

![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)